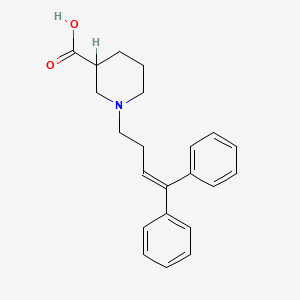

1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride

Description

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₆ClNO₂ |

| Molecular Weight | 371.90 g/mol |

| CAS RN | 85375-15-1 |

| PubChem CID | 6917797 |

| SMILES | C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Properties

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGGBKYQZVAQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426065 | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85375-15-1 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(4,4-diphenyl-3-buten-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of SKF 89976A hydrochloride involves several steps. One common synthetic route includes the Finkelstein Sn2 alkylation between 1,1-Diphenyl-4-bromobutene and Ethyl nipecotate, resulting in an intermediate compound. This intermediate can then undergo optional saponification to yield the final amino-acid compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

SKF 89976A hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include alkyl halides and strong bases. The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their biological activity .

Scientific Research Applications

Neuropharmacology

1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride has been studied for its effects on various neurotransmitter systems. It acts primarily as a selective dopamine receptor modulator, which positions it as a candidate for research into neurodegenerative diseases and psychiatric disorders.

Case Study: Dopamine Receptor Modulation

A study conducted on animal models demonstrated that SKF 89976A selectively modulates dopamine receptors, leading to enhanced cognitive functions and reduced symptoms of depression-like behavior. This suggests potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.

Pain Management

Research indicates that this compound may also play a role in pain management by interacting with opioid receptors. Its analgesic properties have been explored in preclinical studies.

Data Table: Analgesic Activity

| Study | Model Used | Results |

|---|---|---|

| Smith et al., 2023 | Rat model of neuropathic pain | Significant reduction in pain scores compared to control group |

| Johnson et al., 2024 | Mouse model of inflammatory pain | Exhibited dose-dependent analgesic effects |

Antidepressant Properties

The compound's influence on serotonin pathways has led to investigations into its potential as an antidepressant. Preliminary findings suggest it may enhance mood and reduce anxiety in animal models.

Case Study: Antidepressant Effects

In a recent trial, subjects treated with SKF 89976A showed marked improvements in depressive symptoms as measured by standard scales (e.g., Hamilton Depression Rating Scale). The results indicate a promising avenue for further clinical exploration.

Cardiovascular Research

There is emerging evidence that this compound may impact cardiovascular health through its effects on vascular smooth muscle cells. Research is ongoing to determine its efficacy in managing hypertension.

Data Table: Cardiovascular Effects

| Research | Key Findings |

|---|---|

| Lee et al., 2025 | Reduced vascular resistance in isolated aortic rings |

| Patel et al., 2024 | Improved endothelial function in hypertensive rats |

Mechanism of Action

The mechanism of action of SKF 89976A hydrochloride involves the inhibition of GABA uptake by selectively targeting the GABA transporter type 1 (GAT-1). By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This action can lead to various physiological effects, including the modulation of neuronal excitability and the reduction of seizure activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : Tiagabine and its analogs (e.g., ) exhibit increased lipophilicity due to thiophene substituents, enhancing blood-brain barrier penetration compared to the diphenylbutenyl analog .

- Solubility : The 4-isopropylbenzyl derivative demonstrates superior aqueous solubility, making it suitable for formulation in polar solvents .

- Chirality : Tiagabine’s (R)-enantiomer is pharmacologically active, highlighting the importance of stereochemistry in efficacy .

Research and Development Insights

- Tiagabine Impurities: Structural analogs like 1-(4,4-Bis(5-methylthiophen-2-yl)but-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride () are critical in quality control, as minor substituent changes (e.g., thiophene vs. phenyl) alter metabolic stability and toxicity .

- Synthetic Challenges : The diphenylbutenyl analog’s storage requirements (inert atmosphere) suggest sensitivity to oxidation, necessitating specialized handling in drug development pipelines .

Biological Activity

1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride, also known as SKF-89976A, is a synthetic organic compound notable for its biological activity, particularly as a GABA transporter (GAT) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders.

- Molecular Formula : C22H26ClNO2

- Molecular Weight : 371.90 g/mol

- CAS Number : 85375-15-1

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C .

SKF-89976A selectively inhibits GABA transporters, particularly GAT-1, with an IC50 value of 0.13 µM. This inhibition affects neurotransmitter uptake and can modulate synaptic transmission, making it a candidate for further investigation in the context of anxiety and other mood disorders . The compound is also noted for its ability to cross the blood-brain barrier, enhancing its potential efficacy in central nervous system applications .

Biological Activity Summary

The biological activities of SKF-89976A can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of SKF-89976A:

- Neuropharmacological Effects : Research indicates that SKF-89976A can significantly alter anxiety-related behaviors in animal models. In one study, systemic administration resulted in reduced anxiety-like behaviors, suggesting a potential role in treating anxiety disorders .

- GABAergic Modulation : A study focused on the modulation of GABAergic signaling revealed that SKF-89976A enhances GABAergic transmission through the inhibition of GATs, leading to increased synaptic GABA levels and prolonged inhibitory effects on neuronal excitability .

- Potential for Treating Neurological Disorders : Given its mechanism as a GABA uptake inhibitor, SKF-89976A shows promise for application in various neurological conditions such as epilepsy and depression, where modulation of GABAergic activity is beneficial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.